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molecular formula C21H14N2O4 B8296067 2,3-bis(4-Hydroxyphenyl)quinoxaline-6-carboxylic Acid

2,3-bis(4-Hydroxyphenyl)quinoxaline-6-carboxylic Acid

Cat. No. B8296067
M. Wt: 358.3 g/mol
InChI Key: HLAIBVYSSBXPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552195B1

Procedure details

Into a 1000 mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser, 2,3-bis(4-methoxyphenyl)-quinoxaline-6-carboxylic acid (34.7 g, 89.8 mmol) was dissolved in acetic acid (260 mL). Hydrobromic acid (500 mL) was then added to the clear, yellow mixture at room temperature. The reaction mixture was heated under reflux with vigorous stirring until the solution become homogeneous. After the red-brown mixture had been allowed to cool down on its own, it was poured into distilled water. The resulting light brown precipitate was collected by suction filtration and dried under the reduced pressure to give 31.9 g (99% crude yield) of yellow solid: mp 319-320° C. (dec.). Anal. Calcd. for C21H14N2O4: C, 70.38%; H, 3.94%; N, 7.82%. Found: C, 66.70%; H, 3.98%; N, 7.20%. FT-IR (KBr, cm−1): 1698, 3396. Mass spectrum (m/e): 358 (M+, 100% relative abundance). 1H-NMR (DMSO-d6, ppm) δ6.76-6.79 (d, 4H, Ar), 7.36-7.40 (dd, 4H, Ar), 8.09-8.12 (d, 1H, Ar), 8.21-8.25 (dd, 1H, Ar), 8.57 (d, 1H, Ar). 13C-NMR (DMSO-d6, δ in ppm): 114.93, 128.84, 129.21, 130.34, 131.11, 131.52, 139.32, 142.03, 153.75, 154.35, 158.44, 166.68.
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:18]([C:19]3[CH:24]=[CH:23][C:22]([O:25]C)=[CH:21][CH:20]=3)=[N:17][C:16]3[C:11](=[CH:12][CH:13]=[C:14]([C:27]([OH:29])=[O:28])[CH:15]=3)[N:10]=2)=[CH:5][CH:4]=1.Br.[K+].[Br-]>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:18]([C:19]3[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=3)=[N:17][C:16]3[C:11](=[CH:12][CH:13]=[C:14]([C:27]([OH:29])=[O:28])[CH:15]=3)[N:10]=2)=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
34.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NC2=CC=C(C=C2N=C1C1=CC=C(C=C1)OC)C(=O)O
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1000 mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool down on its own
ADDITION
Type
ADDITION
Details
it was poured
DISTILLATION
Type
DISTILLATION
Details
into distilled water
FILTRATION
Type
FILTRATION
Details
The resulting light brown precipitate was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried under the reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 31.9 g (99% crude yield) of yellow solid

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C1=NC2=CC=C(C=C2N=C1C1=CC=C(C=C1)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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